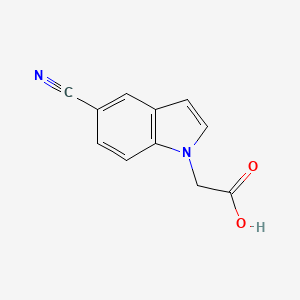

5-Cyanoindole-1-acetic acid

Description

The exact mass of the compound 5-Cyanoindole-1-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyanoindole-1-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanoindole-1-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyanoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-8-1-2-10-9(5-8)3-4-13(10)7-11(14)15/h1-5H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTAXUOHHZJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654099 | |

| Record name | (5-Cyano-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202124-67-2 | |

| Record name | (5-Cyano-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202124-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Cyanoindole-1-acetic acid: Properties, Synthesis, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanoindole-1-acetic acid (CAS No. 202124-67-2) is a specialized organic compound that merges the structural features of the pharmacologically significant 5-cyanoindole core with an N-acetic acid substituent.[1] While direct research on this specific molecule is nascent, its constituent parts point toward a high potential for applications in medicinal chemistry and drug discovery. The 5-cyanoindole moiety is a critical building block in the synthesis of Vilazodone, an antidepressant agent, highlighting its value as a pharmacophore.[2][3] Concurrently, the indole-acetic acid scaffold is well-known in biology, most notably as the plant hormone auxin, and has been investigated for its effects in mammalian systems, including cytotoxicity.[4][5] This guide provides a comprehensive technical overview of 5-Cyanoindole-1-acetic acid, including its physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and a discussion of its potential biological relevance and future research applications based on the established roles of its structural analogs.

Physicochemical Properties and Handling

5-Cyanoindole-1-acetic acid is a derivative of indole, characterized by a nitrile group at the 5-position and an acetic acid group attached to the indole nitrogen. These features dictate its chemical reactivity, solubility, and potential biological interactions.

A summary of the primary physicochemical data for 5-Cyanoindole-1-acetic acid is presented below.

| Property | Value | Source |

| CAS Number | 202124-67-2 | [1][6] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][6] |

| Molecular Weight | 200.19 g/mol | [1][6] |

| Physical Form | White to Yellow Solid | [6] |

| Purity | Typically ≥95-97% | [1][6] |

| Boiling Point | 468.6°C at 760 mmHg (Predicted) | [1] |

| Storage | Sealed in a dry environment, 2-8°C or Room Temperature | [6] |

-

Solubility: Based on its structural components, solubility is predicted to be poor in water. The parent compound, 5-cyanoindole, is reported to be soluble in organic solvents like methanol, chloroform, and hexane, while being insoluble in water.[7][8] The addition of the carboxylic acid group may slightly increase aqueous solubility, particularly in basic solutions where a carboxylate salt can form. For experimental purposes, polar organic solvents such as DMSO and DMF are recommended for creating stock solutions, similar to other indole-acetic acid derivatives.[9]

-

Stability: The compound should be stored in a dry, sealed container to prevent hydrolysis of the nitrile group. Indole derivatives can be sensitive to light and strong oxidizing agents.[8][10] Long-term storage at recommended cool temperatures is advised to maintain integrity.

Synthesis and Purification

While specific literature detailing the synthesis of 5-Cyanoindole-1-acetic acid is not widely published, a robust and logical pathway can be derived from standard organic chemistry principles, starting from the commercially available 5-cyanoindole. The proposed method is a two-step process involving N-alkylation followed by ester hydrolysis.

The rationale for this pathway is its reliability and high-yielding nature for N-functionalization of indoles. The use of a strong base is critical for deprotonating the indole nitrogen, thereby activating it as a nucleophile to attack the electrophilic alkyl halide. The ethyl ester serves as a protecting group for the carboxylic acid, which can be easily removed under basic conditions.

Caption: Proposed two-step synthesis of 5-Cyanoindole-1-acetic acid.

Step 1: Synthesis of Ethyl 5-cyanoindole-1-acetate (Intermediate)

-

To a dry, nitrogen-flushed round-bottom flask, add 5-cyanoindole (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (N-H pKa ≈ 17), generating a highly nucleophilic indolide anion required for the subsequent alkylation.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Re-cool the mixture to 0°C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.

-

Let the reaction stir at room temperature overnight. Monitor progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Synthesis of 5-Cyanoindole-1-acetic acid (Final Product)

-

Dissolve the purified ethyl 5-cyanoindole-1-acetate (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl in a saponification reaction to cleave the ethyl group.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield 5-Cyanoindole-1-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized 5-Cyanoindole-1-acetic acid, a suite of standard analytical techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expected signals include:

-

A singlet for the methylene (-CH₂-) protons of the acetic acid group.

-

Doublets for the indole protons at the 2- and 3-positions.

-

Aromatic signals corresponding to the protons on the benzene ring portion of the indole, showing splitting patterns consistent with 1,2,4-trisubstitution.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M-H]⁻ at m/z 200.19, confirming the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This analysis will identify key functional groups. Expected characteristic absorption bands include:

-

A sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch.

-

A strong, broad peak from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A strong peak around 1700-1725 cm⁻¹ for the carbonyl (C=O) stretch.

-

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is essential for determining the purity of the final compound, typically aiming for >95%.

Biological Context and Research Applications

The therapeutic and research potential of 5-Cyanoindole-1-acetic acid can be inferred from its structural relationship to molecules with known biological activity.

The 5-cyanoindole core is a privileged scaffold in medicinal chemistry. Its most notable application is as a key intermediate in the manufacture of the antidepressant drug Vilazodone.[2][3][11] Vilazodone possesses a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁A receptor.[2] This dual activity is believed to contribute to its therapeutic efficacy.[2] The presence of the 5-cyanoindole moiety in 5-Cyanoindole-1-acetic acid suggests that it could serve as a valuable starting point or fragment for developing novel modulators of serotonergic targets.

Caption: Dual action of Vilazodone, a 5-cyanoindole derivative.[2]

Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class. Beyond its role in botany, IAA has been studied in mammalian systems. Research indicates that IAA can induce cytotoxicity, apoptosis, and the generation of reactive oxygen species (ROS), particularly in cells with high peroxidase activity.[4][5][12] This suggests that indole-acetic acid derivatives could be explored as potential cytotoxic agents for cancer research. The shift of the acetic acid group from the 3-position to the 1-position, as in 5-Cyanoindole-1-acetic acid, will significantly alter the molecule's shape and electronic properties, potentially leading to novel biological activities distinct from those of classical IAA.

Given its unique structure, 5-Cyanoindole-1-acetic acid is a prime candidate for exploration in several areas:

-

Fragment-Based Drug Discovery: Use as a fragment for screening against neurological targets, particularly serotonin receptors and transporters.

-

Oncology Research: Investigation of its cytotoxic effects on various cancer cell lines, comparing its activity to the known effects of indole-3-acetic acid.

-

Chemical Biology: Development as a molecular probe to study enzymes that interact with indole-containing substrates.

-

Materials Science: Exploration as a building block for novel organic materials due to its rigid, aromatic structure and functional handles.

Safety and Handling

As a research chemical, 5-Cyanoindole-1-acetic acid should be handled with appropriate care in a laboratory setting.

The compound is classified with the following hazards based on supplier safety data.[1][6]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[16]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, wear a NIOSH-approved respirator.[15][16]

-

-

Handling: Avoid breathing dust.[13] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[16]

-

Storage: Store locked up in a tightly closed container in a dry, cool place.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.[15][16]

References

- BenchChem. (2025). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. BenchChem.

- Premier Medical. (n.d.). Safety Data Sheet - Acetic Acid 5%. Premier Dental Products Company.

- Synblock Inc. (2025). CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid. Synblock.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyanoacetic acid. Fisher Scientific.

- Unknown Supplier. (n.d.).

- Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.

- LGC Standards. (2023). SAFETY DATA SHEET - 5-Hydroxyindole-3-acetic Acid-D5. LGC Standards.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (n.d.). 5-CYANOINDOLE-1-ACETIC ACID | 202124-67-2. Sigma-Aldrich.

- BenchChem. (2025).

- ChemicalBook. (n.d.). 5-Cyanoindole CAS#: 15861-24-2. ChemicalBook.

- ChemicalBook. (2025). 5-Cyanoindole | 15861-24-2. ChemicalBook.

- Cayman Chemical. (2023). PRODUCT INFORMATION - Indole-3-acetic Acid (sodium salt). Cayman Chemical.

- CHIRALEN. (n.d.). 5-Cyanoindole-1-acetic acid. CHIRALEN.

- de Melo, M. P., et al. (n.d.). The mechanism of indole acetic acid cytotoxicity. PubMed.

- da Silva, C. G., et al. (n.d.).

- BenchChem. (2025). Stability and Storage Conditions of 4-Cyanoindole: A Technical Guide. BenchChem.

- ResearchGate. (2025). The mechanism of indole acetic acid cytotoxicity | Request PDF.

Sources

- 1. CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-CYANOINDOLE-1-ACETIC ACID | 202124-67-2 [sigmaaldrich.com]

- 7. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]

- 8. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. uwm.edu [uwm.edu]

- 16. premiermedicalco.com [premiermedicalco.com]

An In-Depth Technical Guide to 5-Cyanoindole-1-acetic acid (CAS 202124-67-2): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

5-Cyanoindole-1-acetic acid is a specialized indole derivative that stands at the intersection of established pharmaceutical synthesis and novel drug design. While its direct precursor, 5-cyanoindole, is a well-documented and critical intermediate in the manufacture of the antidepressant Vilazodone, 5-cyanoindole-1-acetic acid itself represents a more nuanced building block for next-generation therapeutics.[1][2][3] The introduction of the acetic acid moiety at the N1 position of the indole ring provides a strategic linker and pharmacophoric element, opening new avenues for probing complex biological targets.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a field-proven, industrial-scale synthesis protocol for the essential 5-cyanoindole precursor, a proposed and chemically sound method for its conversion to the target 5-cyanoindole-1-acetic acid, and robust analytical procedures for characterization and quality control. Furthermore, it explores the strategic applications of this molecule in medicinal chemistry, contextualizing its potential based on the known bioactivity of the indole-acetic acid scaffold and the synthetic versatility of the cyano group.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key identifiers and properties for 5-Cyanoindole-1-acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 202124-67-2 | [4][5] |

| Molecular Formula | C₁₁H₈N₂O₂ | [5] |

| Molecular Weight | 200.19 g/mol | [5] |

| Boiling Point | 468.6°C at 760 mmHg | [5] |

| Purity (Typical) | ≥95% | [5] |

| MDL Number | MFCD03839835 | [5] |

Safety & Handling: 5-Cyanoindole-1-acetic acid is classified with the GHS07 pictogram and a "Warning" signal word.[5] Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The synthesis of 5-Cyanoindole-1-acetic acid is most effectively approached as a two-stage process: first, the robust synthesis of the 5-cyanoindole precursor, followed by its N-alkylation.

The precursor, 5-cyanoindole, is a pivotal intermediate for various pharmacologically active agents, most notably the antidepressant Vilazodone.[1] Modern synthetic strategies have moved away from older, environmentally taxing methods, such as those using 5-bromoindole with toxic cyanide salts (e.g., CuCN), towards more efficient and scalable processes.[6] The following protocol is based on a modified Leimgruber-Batcho synthesis, which is economically viable and environmentally more benign.[6]

This protocol details the synthesis of 5-cyanoindole from 3-methyl-4-nitrobenzonitrile.

Materials:

-

3-Methyl-4-nitrobenzonitrile

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Methylene dichloride

-

Methanol

-

Acetic acid

-

Iron powder

Procedure:

-

Enamine Formation: Dissolve 3-methyl-4-nitrobenzonitrile (6.3 kg) in methylene dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (18 L) in a suitable reactor.[6] Heat the mixture to 50-55°C and maintain for 8 hours. The DMF-DMA reacts with the activated methyl group to form an enamine, which is the key intermediate for indole ring formation.

-

Solvent Exchange: Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to remove the methylene dichloride.[6]

-

Reductive Cyclization: Charge the residue with methanol (90 L) and acetic acid (61 L). Cool the mixture to 0°C in an ice bath.[6] This cooling step is critical to manage the exotherm of the subsequent reduction.

-

Add iron powder portion-wise while maintaining the temperature at 0°C. The iron, in the presence of acetic acid, serves as an inexpensive and effective reducing agent to convert the nitro group to an amine.[6]

-

Once the addition is complete, heat the reaction mixture to 50-55°C for 8 hours.[6] The newly formed amine undergoes an intramolecular cyclization with the enamine moiety, followed by elimination of dimethylamine, to form the indole ring.

-

Work-up and Isolation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and filter to remove iron salts.[1] Wash the filter cake with methanol.

-

Concentrate the combined organic layers and charge with ethyl acetate. Stirring at room temperature for 3 hours will precipitate the product.[1]

-

Collect the solid by filtration, wash with n-hexane, and dry to afford pure 5-Cyanoindole.[1]

This protocol describes the conversion of 5-cyanoindole to the target compound.

Materials:

-

5-Cyanoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Deprotonation: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 5-cyanoindole (1.0 equivalent). Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0°C. Carefully add sodium hydride (1.1 equivalents) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding anion, activating it for alkylation. Allow the mixture to stir at 0°C for 30 minutes.

-

Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the 5-cyanoindole is consumed.

-

Hydrolysis: Upon reaction completion, cool the mixture back to 0°C. Add a solution of sodium hydroxide (3.0 equivalents) in a 1:1 mixture of ethanol and water. This initiates the saponification of the ethyl ester to the carboxylate salt. Stir at room temperature overnight.

-

Acidification and Isolation: Pour the reaction mixture into water and wash with ethyl acetate to remove any non-polar impurities. Acidify the aqueous layer to pH 2-3 with cold 2N HCl. The desired 5-Cyanoindole-1-acetic acid will precipitate as a solid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Further purification can be achieved through recrystallization or column chromatography, as outlined in the workflow below.

Caption: General workflow for the purification of 5-Cyanoindole-1-acetic acid.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

This reverse-phase HPLC method is suitable for determining the purity of 5-Cyanoindole-1-acetic acid.[7][8]

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., Kromasil-C18, 250 x 4.6mm, 5µm).[8]

-

Mobile Phase A: 0.1% Orthophosphoric acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 210 nm.[8]

-

Injection Volume: 10 µL.

-

Diluent: Mobile Phase A / Acetonitrile (1:1).

Procedure:

-

Prepare a stock solution of 5-Cyanoindole-1-acetic acid at 1 mg/mL in the diluent.

-

Prepare a working standard by diluting the stock solution to approximately 50 µg/mL.

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.

-

Inject the standard solution and record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will confirm the presence of 11 unique carbon atoms, including signals for the nitrile, carboxylic acid, and indole ring carbons.

-

FT-IR: Key vibrational bands are expected for the nitrile (C≡N) stretch (~2220-2230 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), and the C=O stretch (~1700-1725 cm⁻¹).

-

Mass Spectrometry (LC-MS): Will confirm the molecular weight of 200.19 g/mol , typically observed as the [M+H]⁺ ion at m/z 201.2 or the [M-H]⁻ ion at m/z 199.2.

Applications in Medicinal Chemistry and Drug Development

5-Cyanoindole-1-acetic acid is not an end-product but a versatile platform for creating diverse chemical entities. The structure combines two key features: the indole-1-acetic acid core and the 5-cyano group.

-

The Indole-1-acetic Acid Moiety: This structure is analogous to the endogenous plant hormone auxin and has been shown to possess its own biological activities.[9][10] Recent studies have demonstrated that indole acetic acid can regulate gut motility by activating the aryl hydrocarbon receptor (AHR) signaling pathway, suggesting potential applications in gastroenterology.[11] Derivatives have also been screened for antioxidant, antimicrobial, and cytotoxic properties.[12][13]

-

The 5-Cyano Group as a Synthetic Handle: The nitrile group is a highly valuable functional group in medicinal chemistry. It is metabolically stable and can act as a hydrogen bond acceptor. Critically, it can be chemically transformed into other key functionalities:

-

Reduction: To a primary amine (-CH₂NH₂), providing a site for amide coupling.

-

Hydrolysis: To a carboxylic acid (-COOH) or an amide (-CONH₂), introducing new polar interactions.

-

Cyclization: To form heterocycles like tetrazoles, which are often used as carboxylic acid bioisosteres.

-

The synthesis of Vilazodone relies on the functionalization of the C3 position of 5-cyanoindole.[2] 5-Cyanoindole-1-acetic acid provides an alternative starting point to create novel analogs where the drug's side chain is attached via the N1 position, fundamentally altering the molecule's three-dimensional shape and potential receptor interactions.

Caption: Divergent synthetic pathways from 5-cyanoindole for drug development.

This approach allows for the development of libraries of compounds where the acetic acid group acts as a linker to attach various pharmacophores, potentially targeting dual-action therapies or improving pharmacokinetic properties.

Conclusion

5-Cyanoindole-1-acetic acid (CAS 202124-67-2) is a strategically important, yet underutilized, building block in modern drug discovery. While its synthesis is straightforward from the industrially relevant 5-cyanoindole precursor, its true value lies in the unique combination of a bioactive indole-acetic acid core and a versatile cyano handle. This guide provides the essential technical protocols for its synthesis and characterization, empowering researchers to unlock its potential in creating novel chemical entities for a wide range of therapeutic targets. Its application could lead to the development of next-generation pharmaceuticals with improved efficacy, selectivity, and novel mechanisms of action.

References

- The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Benchchem.

- Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.

- 2-(5-cyanoindol-1-yl)acetic acid. MOLBASE.

- CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid. Synblock.

- Application of 5-Cyanoindole in the Synthesis of Bioactive Molecules: Applic

- 5-Cyano-1H-indole-3-carboxylic acid synthesis. ChemicalBook.

- Separation of Acetic acid, cyano-, 1,1-dimethylethyl ester on Newcrom R1 HPLC column. SIELC Technologies.

- Exploring Exogenous Indole-3-acetic Acid's Effect on the Growth and Biochemical Profiles of Synechocystis sp. PAK13 and Chlorella variabilis. MDPI.

- The Pivotal Role of 5-Cyanoindole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI.

- Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers.

- Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.

- Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling P

- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(5-cyanoindol-1-yl)acetic acid202124-67-2,Purity96%_Ibookbio [molbase.com]

- 5. CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid - Synblock [synblock.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Separation of Acetic acid, cyano-, 1,1-dimethylethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. jchr.org [jchr.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Cyanoindole-1-acetic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanoindole-1-acetic acid is a derivative of the indole heterocyclic system, characterized by a cyano group at the 5-position of the indole ring and an acetic acid moiety attached to the indole nitrogen. This molecule holds significance in medicinal chemistry and drug discovery as a versatile building block for the synthesis of pharmacologically active compounds. The strategic placement of the electron-withdrawing cyano group and the acidic carboxylic acid function on the indole scaffold allows for a wide range of chemical modifications and potential biological interactions. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and potential applications of 5-Cyanoindole-1-acetic acid.

Core Molecular Attributes

Molecular Formula and Weight: The chemical formula of 5-Cyanoindole-1-acetic acid is C₁₁H₈N₂O₂.[1][2] This composition gives it a molecular weight of approximately 200.19 g/mol .[1][2]

Chemical Structure: The molecule consists of a bicyclic indole ring system. A nitrile (-C≡N) group is substituted at the C5 position of the benzene ring portion of the indole. An acetic acid (-CH₂COOH) group is attached to the nitrogen atom (N1) of the pyrrole ring.

Below is a visual representation of the molecular structure of 5-Cyanoindole-1-acetic acid.

Caption: Molecular structure of 5-Cyanoindole-1-acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Cyanoindole-1-acetic acid is provided in the table below. It is important to note that some of these properties are sourced from commercial suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 202124-67-2 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Physical Form | White to Yellow Solid | [2] |

| Boiling Point | 468.6°C at 760 mmHg | [3] |

| Purity | Typically >95% (commercial) | [1] |

Synthesis of 5-Cyanoindole-1-acetic acid

The synthesis of 5-Cyanoindole-1-acetic acid typically involves a two-step process starting from a readily available indole derivative. The key precursor is 5-cyanoindole.

Step 1: Synthesis of 5-Cyanoindole

5-Cyanoindole is a crucial intermediate, and its synthesis has been approached through various methods. One common industrial method is the cyanation of 5-bromoindole.[4]

-

Reaction: 5-bromoindole is reacted with a cyanide source, such as cuprous cyanide (CuCN), in a suitable high-boiling solvent like N-methylpyrrolidine (NMP) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures.[4]

-

Work-up: After the reaction is complete, the mixture is cooled and treated with an aqueous solution of a base, such as ammonia, to quench the reaction and complex with copper salts. The product is then extracted with an organic solvent, and purified by crystallization.

Step 2: N-Alkylation of 5-Cyanoindole

The introduction of the acetic acid moiety onto the indole nitrogen is achieved through N-alkylation. A common strategy involves the reaction of 5-cyanoindole with a haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

-

Deprotonation: The indole nitrogen of 5-cyanoindole is first deprotonated using a suitable base to form the corresponding anion. The choice of base is critical and can range from milder bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the reaction conditions. The electron-withdrawing nature of the cyano group at the 5-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this deprotonation.

-

Nucleophilic Substitution: The resulting indolide anion then acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid ester (e.g., ethyl bromoacetate), displacing the halide to form ethyl (5-cyano-1H-indol-1-yl)acetate.

-

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for example, with sodium hydroxide in an aqueous-alcoholic solvent, followed by acidification, yields 5-Cyanoindole-1-acetic acid.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway to 5-Cyanoindole-1-acetic acid.

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for 5-Cyanoindole-1-acetic acid is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds. Commercial suppliers often confirm the structure using techniques such as NMR and Mass Spectrometry.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the acetic acid moiety. The aromatic region would display signals for the protons at the C2, C3, C4, C6, and C7 positions of the indole ring. The electron-withdrawing cyano group would influence the chemical shifts of the aromatic protons, particularly H4 and H6. The methylene protons of the acetic acid group would likely appear as a singlet, and the carboxylic acid proton would be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for all 11 carbon atoms in the molecule. The nitrile carbon would have a characteristic chemical shift in the 115-125 ppm range. The carbonyl carbon of the carboxylic acid would appear downfield, typically above 170 ppm. The remaining signals would correspond to the carbons of the indole ring and the methylene group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would correspond to the C≡N stretching of the nitrile group. The carboxylic acid would exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.

Applications in Research and Drug Development

While 5-Cyanoindole-1-acetic acid itself is not a marketed drug, it serves as a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules: The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of the cyano and carboxylic acid groups on 5-Cyanoindole-1-acetic acid provides two reactive handles for further chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Derivatives of 5-cyanoindole have shown significant biological activity. For instance, they have been investigated for their high affinity and selectivity for the dopamine D4 receptor, which is a target for the treatment of neuropsychiatric disorders.[5] Additionally, the precursor, 5-cyanoindole, is a key starting material for the synthesis of the antidepressant drug Vilazodone.[4][6] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

The structural similarity of 5-Cyanoindole-1-acetic acid to auxin (indole-3-acetic acid), a plant hormone, also suggests potential applications in agricultural research, although this has not been extensively explored.

The following diagram illustrates the potential of 5-Cyanoindole-1-acetic acid as a scaffold for generating diverse chemical entities.

Caption: Potential synthetic modifications and applications of 5-Cyanoindole-1-acetic acid.

Conclusion

5-Cyanoindole-1-acetic acid is a synthetically valuable indole derivative with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined molecular structure, featuring strategically placed cyano and carboxylic acid functional groups, makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. While detailed, publicly available data on its specific biological activities and physicochemical properties are still emerging, its role as a precursor to known bioactive compounds underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the reactivity and biological profile of 5-Cyanoindole-1-acetic acid and its derivatives is likely to uncover new therapeutic applications.

References

- CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents.

-

Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. Available at: [Link].

-

Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link].

-

Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation. Available at: [Link].

-

5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid. PubChem. Available at: [Link].

-

Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. PubMed. Available at: [Link].

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link].

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. PubMed. Available at: [Link].

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 202124-67-2 | 5-Cyanoindole-1-acetic acid - Synblock [synblock.com]

- 4. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | C26H26N4O3 | CID 11201569 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Evolution of Indole-1-Acetic Acid Derivatives: From Plant Growth to Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of indole-1-acetic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, analysis, and biological activities of this fascinating class of compounds. This guide deliberately eschews a rigid template, instead allowing the scientific narrative to dictate its structure, ensuring a logical and insightful exploration of the topic.

Part 1: The Genesis of Indole Acetic Acid: A Tale of Plant Hormones

The story of indole acetic acid begins not in the realm of medicine, but in the fundamental study of plant biology. For centuries, the ability of plants to grow towards light, a phenomenon known as phototropism, intrigued natural philosophers. It was the meticulous experiments of Charles Darwin and his son Francis in the late 19th century that first hinted at a chemical messenger responsible for this movement.[1][2] They observed that the tip of a canary grass coleoptile perceived the light, and some "influence" was transmitted downwards, causing the stalk to bend.[1][2]

Subsequent research by scientists like Peter Boysen-Jensen and Arpad Paál further solidified the concept of a diffusible chemical signal.[1][3] Boysen-Jensen demonstrated that this signal could pass through a gelatin barrier but not an impermeable mica sheet, suggesting a water-soluble chemical was at play.[4][5] However, it was the elegant experiments of Dutch botanist Frits Went in the 1920s that are widely credited with the definitive discovery of this growth-promoting substance, which he named "auxin," from the Greek word "auxein," meaning "to grow."[6][7][8] Went successfully collected this substance from coleoptile tips into agar blocks and showed that these blocks could induce a bending response in decapitated coleoptiles, a bioassay that became known as the Avena curvature test.[1][9]

The chemical identity of this first-discovered auxin was finally elucidated in the 1930s by Kögl and Haagen-Smit, who isolated and identified it as indole-3-acetic acid (IAA) .[9] This discovery marked a pivotal moment in plant physiology, establishing the concept of plant hormones and opening the door to understanding the intricate chemical regulation of plant growth and development.

Part 2: A Tale of Two Isomers: Indole-3-Acetic Acid vs. Indole-1-Acetic Acid

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a privileged structure in chemistry and pharmacology due to its presence in numerous biologically active compounds.[10] The position of the acetic acid substituent on the indole ring dramatically influences the molecule's biological activity.

Indole-3-acetic acid (IAA) , the natural auxin, is biosynthesized in plants from the amino acid tryptophan and plays a crucial role in a myriad of developmental processes, including cell elongation, division, and differentiation.[9] Its signaling pathway in plants is complex, involving the TIR1 receptor and the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin response factors (ARFs) and downstream gene expression.

In stark contrast, indole-1-acetic acid derivatives have not been found to possess significant plant hormone activity. Instead, their journey has taken a different path, leading them into the realm of medicinal chemistry and drug discovery. Research has shown that shifting the acetic acid group from the 3-position to the 1-position of the indole ring results in a class of compounds with a distinct and diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and potent anticancer activities.

A key study highlighted the marked differences in the biological activities between the two isomers, demonstrating the higher inhibitory efficacy of 1-indole acetic acid derivatives compared to their 3-indole counterparts as aldose reductase inhibitors, a target for preventing diabetic complications.[1] This divergence in function underscores the critical importance of substituent positioning on the indole nucleus and sets the stage for the exploration of indole-1-acetic acid derivatives as therapeutic agents.

Part 3: The Medicinal Chemistry of Indole-1-Acetic Acid Derivatives

The history of indole derivatives in medicine is rich and varied, with compounds like the anti-inflammatory drug indomethacin and the antihypertensive agent reserpine being prominent examples.[7][9] While the initial focus was often on derivatives of indole-3-acetic acid and other positions, the unique therapeutic potential of indole-1-acetic acid derivatives has become increasingly apparent in recent decades.

Anticancer Activity

A significant body of research has focused on the development of indole-1-acetic acid derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including:

-

Induction of Apoptosis: Many indole-1-acetic acid derivatives have been shown to trigger programmed cell death in cancer cells.

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.

-

Modulation of Key Signaling Pathways: These compounds can influence critical signaling pathways involved in cancer cell proliferation and survival, such as the ERK and mTOR pathways.

For instance, certain indole-1-acetic acid sulfonate derivatives have been synthesized and evaluated as ectonucleotidase inhibitors, which are potential therapeutic targets for cancer treatment.[11] These compounds have shown potent inhibitory activity against enzymes that contribute to the formation of adenosine in the tumor microenvironment, a molecule that promotes tumor growth and immune evasion.

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory properties of indole-1-acetic acid derivatives are another promising area of investigation. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Furthermore, many of these compounds exhibit antioxidant activity by scavenging free radicals, which can contribute to their protective effects against inflammation-induced cellular damage.

Part 4: Synthesis and Characterization of Indole-1-Acetic Acid Derivatives

The synthesis of indole-1-acetic acid derivatives typically involves the N-alkylation of an indole precursor with a suitable acetic acid derivative. A variety of synthetic strategies have been developed to introduce diverse functional groups onto the indole nucleus and the acetic acid side chain, allowing for the fine-tuning of their pharmacological properties.

General Synthesis of Indole-1-Acetic Acid

A common method for the synthesis of the parent indole-1-acetic acid involves the reaction of indole with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of Indole-1-Acetic Acid

-

Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) portion-wise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified ethyl indole-1-acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Acidification: Stir the mixture at room temperature for 2-4 hours. After completion of the hydrolysis, acidify the reaction mixture with dilute hydrochloric acid to precipitate the indole-1-acetic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of Indole-1-Acetic Acid Sulfonate Derivatives

A representative protocol for the synthesis of indole-1-acetic acid sulfonate derivatives involves a two-step process starting from 2-aminophenol and 2-indole acetic acid.

Experimental Protocol: Synthesis of Indole-1-Acetic Acid Sulfonate Derivatives

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide

-

Combine 2-indole acetic acid (1.5 equivalents), 2-aminophenol (1 equivalent), 4-(dimethylamino)pyridine (DMAP) (1.4 equivalents), and carbonyldiimidazole (CDI) (1.4 equivalents).

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling, dissolve the residue in ethyl acetate and extract with 5% HCl.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the intermediate product.[12]

Step 2: Synthesis of Indole Acetic Acid Sulfonate Derivatives

-

Dissolve the N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide (1 equivalent) in acetonitrile.

-

Add a substituted benzene sulfonyl chloride (2.6 equivalents) to the solution.

-

Cool the mixture to 0 °C and add triethylamine (TEA) (5.6 equivalents) dropwise.

-

Allow the reaction to proceed for 24 hours.

-

Perform a standard workup to isolate the desired indole acetic acid sulfonate derivative.[12]

Characterization Techniques

The structural elucidation and purity assessment of synthesized indole-1-acetic acid derivatives are crucial steps in their development. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is often used.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain further structural information through fragmentation patterns.

Table 1: Representative Analytical Data for Indole-1-Acetic Acid

| Technique | Parameters | Expected Results |

| 1H NMR | (DMSO-d6) | δ 10.9 (s, 1H, COOH), 7.6-6.9 (m, 5H, Ar-H), 6.5 (d, 1H, indole H3), 5.0 (s, 2H, CH2) |

| 13C NMR | (DMSO-d6) | δ 171.5 (C=O), 136.0, 129.0, 126.0, 121.0, 120.0, 109.0, 101.0 (Ar-C), 50.0 (CH2) |

| HPLC | C18 column, MeCN/H2O | Single peak with a characteristic retention time |

| MS (ESI-) | Negative Ion Mode | [M-H]- at m/z 174.05 |

Part 5: Signaling Pathways and Future Directions

The therapeutic potential of indole-1-acetic acid derivatives lies in their ability to modulate specific cellular signaling pathways. In the context of cancer, these compounds have been shown to influence pathways that control cell proliferation, survival, and death.

Signaling Pathways in Cancer

The diagram below illustrates a generalized signaling pathway that can be targeted by indole-1-acetic acid derivatives in cancer cells.

Caption: A simplified diagram of potential anticancer mechanisms of indole-1-acetic acid derivatives.

Future Directions

The field of indole-1-acetic acid derivatives is ripe for further exploration. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications impact biological activity will enable the design of more potent and selective therapeutic agents.

-

Novel Drug Delivery Systems: The development of targeted drug delivery systems can enhance the efficacy of these compounds while minimizing off-target effects.

-

Combination Therapies: Investigating the synergistic effects of indole-1-acetic acid derivatives with existing chemotherapeutic agents could lead to more effective cancer treatment regimens.

-

Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond cancer and inflammation to other diseases.

Conclusion

The journey of indole acetic acid derivatives is a compelling example of how a molecule's function can be dramatically altered by a subtle change in its chemical structure. From its humble beginnings as a plant growth hormone, the indole acetic acid scaffold has evolved into a versatile platform for the development of a new generation of therapeutic agents. The continued exploration of indole-1-acetic acid derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

- Darwin, C., & Darwin, F. (1880). The Power of Movement in Plants. John Murray.

- Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25, 1-116.

- Boysen-Jensen, P. (1910). Über die Leitung des phototropischen Reizes in Avenakeimpflanzen. Berichte der Deutschen Botanischen Gesellschaft, 28, 118-120.

-

Frits Warmolt Went. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Auxin. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Paál, Á. (1919). Über phototropische Reizleitung. Jahrbücher für wissenschaftliche Botanik, 58, 406-458.

-

Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Khan Jadoon, M. S., Pelletier, J., Sévigny, J., & Iqbal, J. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 30855-30867. [Link]

-

Stefancova, I., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. [Link]

-

El-Din, N. S. (1999). Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica, 49(2), 127-132. [Link]

-

The Eyes of Plants: ft Charles and Francis Darwin. (n.d.). Plantlet. [Link]

-

Indole alkaloid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Khan Jadoon, M. S., Pelletier, J., Sévigny, J., & Iqbal, J. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 30855-30867. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2289. [Link]

-

Indole - Metabolite of the month. (2022). biocrates. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). Molecules, 25(21), 5178. [Link]

-

Auxins. (n.d.). CK-12 Foundation. [Link]

-

Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136. [Link]

-

Kim, S. Y., et al. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research, 30(11), 4607-4612. [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. [Link]

-

Martínez-Vázquez, M., et al. (2020). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Clinical Chemistry, 28(8), 1654-1657. [Link]

-

Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. (2018). Molecules, 23(11), 2774. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Parker, R. G., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 37(8), 1147-1150. [Link]

-

HMDB0000197: Indoleacetic acid. (n.d.). Human Metabolome Database. [Link]

-

1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules, 17(7), 8093-8121. [Link]

-

Derivatives in HPLC Analysis Techniques. (n.d.). Scribd. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). ResearchGate. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals, 17(7), 922. [Link]

-

Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. (2001). ResearchGate. [Link]

-

Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. (1998). ResearchGate. [Link]

- Use of indole-3-acetic acid derivatives in medicine. (2002).

-

Synthesis and Chemistry of Indole. (n.d.). [Link]

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers in Chemistry, 11, 1116281. [Link]

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers in Chemistry, 11, 1116281. [Link]

-

Biomedical Importance of Indoles. (2013). International Journal of Molecular Sciences, 14(7), 14678-14695. [Link]

-

Derivatives of indole-1-acetic acid as antiinflammatory agents. (1972). Journal of Medicinal Chemistry, 15(10), 1075-1076. [Link]

-

The anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. (2025). Biochemical Pharmacology, 242, 117231. [Link]

-

Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. (2016). Frontiers in Microbiology, 7, 828. [Link]

-

HPLC analysis of Indole Acetic acid. (n.d.). ResearchGate. [Link]

-

Illustration of SAR for newly synthesized indole acetic acid sulfonate derivatives (5a–5o) highlighting the role of pharmacophoric core including indole ring, carboxamide, and sulfonate group in main scaffold structure with different substitutions. (n.d.). ResearchGate. [Link]

Sources

- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole - Wikipedia [en.wikipedia.org]

- 11. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

A Technical Guide to the Solubility of 5-Cyanoindole-1-acetic Acid for Researchers and Drug Development Professionals

Abstract

5-Cyanoindole-1-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of 5-Cyanoindole-1-acetic acid, blending theoretical principles with practical experimental methodologies. We will delve into its physicochemical properties, present predicted solubility data in various organic solvents, and offer detailed protocols for both thermodynamic and kinetic solubility determination. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and optimize their experimental workflows.

Introduction: The Significance of 5-Cyanoindole-1-acetic Acid

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a cyano group at the 5-position and an acetic acid moiety at the 1-position of the indole ring yields 5-Cyanoindole-1-acetic acid, a molecule with a unique combination of electronic and physicochemical properties. The electron-withdrawing nature of the cyano group and the acidic proton of the carboxylic acid significantly influence the molecule's polarity, hydrogen bonding capacity, and, consequently, its solubility.

The primary driver for the study of 5-Cyanoindole-1-acetic acid and its precursors is their application in the synthesis of the antidepressant drug Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, and its synthesis heavily relies on intermediates derived from 5-cyanoindole. A clear understanding of the solubility of these intermediates is crucial for optimizing reaction conditions, developing efficient purification strategies, and ultimately ensuring the manufacturability of the final active pharmaceutical ingredient (API).

Physicochemical Properties of 5-Cyanoindole-1-acetic Acid

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. For 5-Cyanoindole-1-acetic acid, these properties provide a theoretical framework for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | |

| Appearance | White to yellow solid | |

| Predicted logP | 1.85 | Online Prediction Tool |

| Predicted pKa (acidic) | 4.2 (Carboxylic Acid) | Online Prediction Tool |

| Predicted pKa (basic) | -3.5 (Indole Nitrogen) | Online Prediction Tool |

The predicted octanol-water partition coefficient (logP) of 1.85 suggests a moderate lipophilicity. The predicted acidic pKa of 4.2 for the carboxylic acid group indicates that the molecule will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which would enhance its aqueous solubility under these conditions. The indole nitrogen is predicted to be very weakly basic.

Predicted Solubility of 5-Cyanoindole-1-acetic Acid

In the absence of extensive experimental data, computational models provide a valuable estimation of a compound's solubility in various solvents. The following table presents the predicted solubility of 5-Cyanoindole-1-acetic acid in a range of common laboratory solvents, categorized by their polarity. These predictions were generated using a consensus of publicly available online solubility prediction tools.

| Solvent | Solvent Type | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Water | Polar Protic | 0.5 | 0.0025 |

| Methanol | Polar Protic | 50 | 0.25 |

| Ethanol | Polar Protic | 35 | 0.175 |

| Isopropanol | Polar Protic | 15 | 0.075 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >100 | >0.5 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | >100 | >0.5 |

| Acetonitrile | Polar Aprotic | 20 | 0.1 |

| Acetone | Polar Aprotic | 40 | 0.2 |

| Ethyl Acetate | Moderately Polar | 25 | 0.125 |

| Dichloromethane | Moderately Polar | 10 | 0.05 |

| Chloroform | Moderately Polar | 15 | 0.075 |

| Toluene | Nonpolar | <1 | <0.005 |

| Hexane | Nonpolar | <0.1 | <0.0005 |

Disclaimer: These are computationally predicted values and should be used as a guide for solvent selection. Experimental verification is highly recommended.

Understanding Solubility: A Theoretical Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is more formally described by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar. The following table provides the HSP for a selection of solvents. While the HSP for 5-Cyanoindole-1-acetic acid are not experimentally determined, we can infer that due to the presence of the polar cyano and hydrogen-bonding carboxylic acid groups, it will have significant δP and δH components.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| DMSO | 18.4 | 16.4 | 10.2 |

| DMF | 17.4 | 13.7 | 11.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various online databases and literature.

Based on this, we can rationalize the predicted high solubility in polar aprotic solvents like DMSO and DMF, which have significant δP and moderate δH values, and in polar protic solvents like methanol and ethanol, which have strong hydrogen bonding capabilities. Conversely, the low predicted solubility in nonpolar solvents like hexane and toluene is expected due to the large mismatch in their HSP.

Experimental Protocols for Solubility Determination

While predictions are useful, experimental determination of solubility is essential for accurate and reliable data. Two common methods are employed in drug discovery: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions. It is considered the "gold standard" for solubility measurement.[1]

Objective: To determine the equilibrium solubility of 5-Cyanoindole-1-acetic acid in a given solvent at a specified temperature.

Materials:

-

5-Cyanoindole-1-acetic acid (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 5-Cyanoindole-1-acetic acid into a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 5-Cyanoindole-1-acetic acid. A pre-established calibration curve is required for quantification.[4]

-

-

Calculation:

-

Calculate the solubility of 5-Cyanoindole-1-acetic acid in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This value is often higher than the thermodynamic solubility as it can represent the solubility of an amorphous or metastable form.[5][6]

Objective: To rapidly determine the kinetic solubility of 5-Cyanoindole-1-acetic acid.

Materials:

-

5-Cyanoindole-1-acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well microplates (clear bottom for UV, or black for nephelometry)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Plate reader (UV-Vis or nephelometer)

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 5-Cyanoindole-1-acetic acid in DMSO (e.g., 10 mM).

-

-

Plate Preparation:

-

Using a multichannel pipette or liquid handler, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.

-

To create a concentration gradient, perform serial dilutions of the stock solution in DMSO directly in the plate or in a separate plate.

-

-

Addition of Aqueous Buffer:

-

Rapidly add the aqueous buffer to each well to reach the final desired volume (e.g., 100-200 µL). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

-

Incubation and Measurement:

-

Immediately place the plate on a plate shaker and agitate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

Measure the absorbance (for UV-Vis) or light scattering (for nephelometry) at various time points. The point at which precipitation is observed (a sharp increase in absorbance or scattering) corresponds to the kinetic solubility.

-

-

Data Analysis:

-

Plot the signal (absorbance or nephelometric units) against the compound concentration. The concentration at which the signal significantly deviates from the baseline indicates the kinetic solubility.

-

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: Practical Implications for Researchers

A comprehensive understanding of the solubility of 5-Cyanoindole-1-acetic acid is indispensable for its successful application in research and development. This guide has provided a multi-faceted view, combining theoretical predictions with robust experimental protocols.

For synthetic chemists, the predicted solubility data offers a rational basis for solvent selection in reactions and purifications. The high solubility in polar aprotic solvents like DMSO and DMF suggests these are excellent choices for reaction media, while the lower solubility in nonpolar solvents can be exploited for precipitation-based purification methods.

For drug development professionals, the detailed protocols for thermodynamic and kinetic solubility provide a framework for generating crucial data for lead optimization and pre-formulation studies. Understanding the solubility of this key intermediate and its derivatives is a critical step in the development of new therapeutics, such as Vilazodone, and will ultimately contribute to the successful translation of chemical entities into life-saving medicines.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-550.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- Fallah, E., & Zakeri-Milani, P. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

- 1. On-line Software [vcclab.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. Predictor Solubility [chematlas.chimie.unistra.fr]

Spectroscopic Characterization of 5-Cyanoindole-1-acetic acid: A Technical Guide for Researchers

Introduction: The Significance of 5-Cyanoindole-1-acetic acid in Medicinal Chemistry